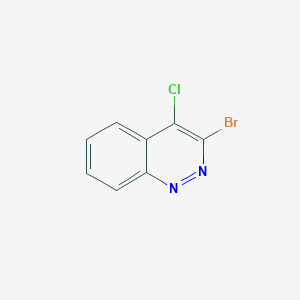
3-ブロモ-4-クロロシンノリン
概要
説明
3-Bromo-4-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 . It is used in laboratory research .
Synthesis Analysis
The synthesis of 3-Bromo-4-chlorocinnoline involves the reaction of 3-bromo-4 (1 H )-cinnoline with copper ( I) cyanide in pyridine, yielding 1,4-dihydro-4-oxocinnoline-3-carbonitrile . This is then converted into 4-chlorocinnoline-3-carbonitrile by treatment with phosphoryl chloride .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chlorocinnoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions of 3-Bromo-4-chlorocinnoline involve the formation of 1,4-dihydro-4-oxocinnoline-3-carbonitrile, which is converted into 4-chlorocinnoline-3-carbonitrile by treatment with phosphoryl chloride . Catalytic hydrogenation of the chloro-compound in the presence of base gives 4,4′-bicinnolyl-3,3′-dicarbonitrile .Physical And Chemical Properties Analysis
3-Bromo-4-chlorocinnoline is a solid compound . Its molecular weight is 206.47 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data .科学的研究の応用
有機合成
3-ブロモ-4-クロロシンノリン: は、有機合成における重要な中間体です。カップリング反応や求核置換反応など、さまざまな化学反応を起こし、幅広い有機化合物を生成できます。 例えば、医薬品や農薬の製造における重要な中間体となる複雑な分子を合成するために使用できます .
医薬品研究
医薬品研究において、3-ブロモ-4-クロロシンノリンは、新しい治療薬の開発に使用されています。その構造は、抗癌剤や抗炎症剤などの生物活性を持つ化合物の合成において極めて重要です。 また、その構造を修飾して、薬理作用について研究されている誘導体を生成することもできます .
化学教育
この化合物は、学生にさまざまな化学反応を説明するために、教育現場でも使用されています。 これは、求電子置換反応や有機化合物におけるハロゲン原子の役割など、有機化学における重要な概念を教えるための例として役立ちます .
材料科学
材料科学の分野では、3-ブロモ-4-クロロシンノリンは、特定の性質を持つ新しい材料の開発に使用される可能性があります。 研究者は、ポリマーや他の材料にこれを組み込み、熱安定性の向上や電気伝導率の変化などの特性を付与することができます.
農薬化学
3-ブロモ-4-クロロシンノリン: は、農薬化学においても応用されています。これは、農薬に使用される化合物の合成における前駆体となる可能性があります。 これらの合成された分子は、より効果的で環境に優しい新しい殺虫剤や除草剤の開発に役立つ可能性があります .
分析化学
最後に、分析化学では、3-ブロモ-4-クロロシンノリンを、さまざまな分析手法における標準物質や試薬として使用することができます。 これは、機器の校正に役立ち、または化学物質の定量化における基準物質として役立ちます .
作用機序
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment, and stored in a well-ventilated place .
生化学分析
Biochemical Properties
3-Bromo-4-chlorocinnoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The interaction between 3-Bromo-4-chlorocinnoline and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, 3-Bromo-4-chlorocinnoline may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-Bromo-4-chlorocinnoline on cellular processes are diverse and depend on the type of cell and the specific cellular context. In some cell types, 3-Bromo-4-chlorocinnoline has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 3-Bromo-4-chlorocinnoline can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, 3-Bromo-4-chlorocinnoline exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the binding of 3-Bromo-4-chlorocinnoline to cytochrome P450 can inhibit its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, 3-Bromo-4-chlorocinnoline may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-4-chlorocinnoline can change over time in laboratory settings, depending on factors such as stability and degradation . In vitro studies have shown that 3-Bromo-4-chlorocinnoline is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Bromo-4-chlorocinnoline can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vivo studies have also demonstrated that the temporal effects of 3-Bromo-4-chlorocinnoline can vary depending on the dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chlorocinnoline in animal models are dose-dependent, with different dosages leading to varying outcomes . At low doses, 3-Bromo-4-chlorocinnoline may have minimal effects on cellular function, while higher doses can result in significant changes in cellular processes. For example, high doses of 3-Bromo-4-chlorocinnoline may lead to toxic effects, such as cell death or tissue damage. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model.
Metabolic Pathways
3-Bromo-4-chlorocinnoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . One key pathway is the cytochrome P450-mediated metabolism, where 3-Bromo-4-chlorocinnoline can act as a substrate or inhibitor. This interaction can influence the overall metabolic flux and the levels of specific metabolites. Additionally, 3-Bromo-4-chlorocinnoline may affect other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes involved in these processes.
Transport and Distribution
The transport and distribution of 3-Bromo-4-chlorocinnoline within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of 3-Bromo-4-chlorocinnoline across cellular membranes and its localization within specific cellular compartments. For example, certain transporters may actively transport 3-Bromo-4-chlorocinnoline into the cell, while binding proteins may sequester it in specific organelles. The distribution of 3-Bromo-4-chlorocinnoline can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 3-Bromo-4-chlorocinnoline is an important factor in determining its activity and function . This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-Bromo-4-chlorocinnoline can influence its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may allow 3-Bromo-4-chlorocinnoline to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism.
特性
IUPAC Name |
3-bromo-4-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFPMWREAJURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508446 | |
| Record name | 3-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80334-78-7 | |
| Record name | 3-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



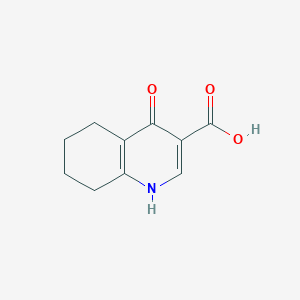
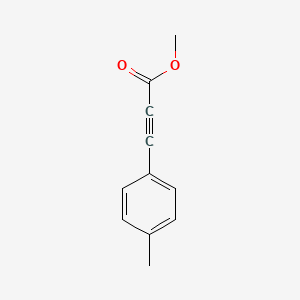
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
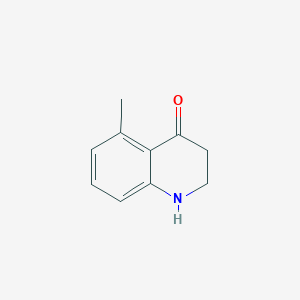
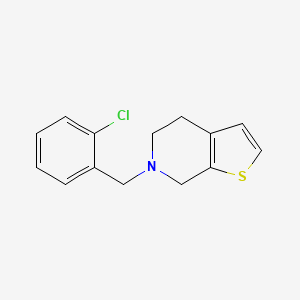
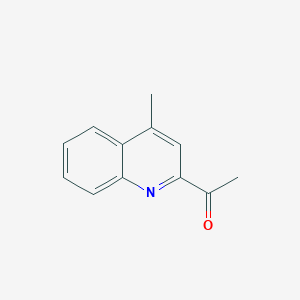
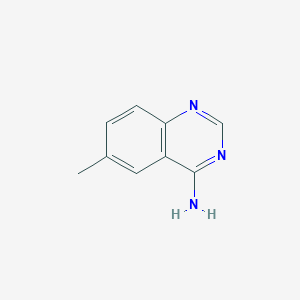

![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
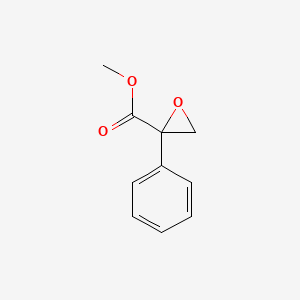

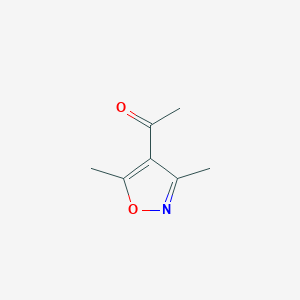
![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)
